2-Fluoro-4-methyl-6-nitrobenzoic acid
Description
Overview of Substituted Benzoic Acid Chemistry in Contemporary Research
Substituted benzoic acids are a cornerstone of modern organic chemistry, serving as versatile precursors and key structural motifs in a vast array of functional molecules. Benzoic acid itself, a simple aromatic carboxylic acid, can be chemically modified by attaching various functional groups to its phenyl ring, which profoundly alters its physical and chemical properties. These modifications allow for the fine-tuning of characteristics such as acidity, solubility, and biological activity. patsnap.com Electron-withdrawing substituents, for instance, tend to increase the acidity of the carboxylic acid, while electron-donating groups generally decrease it. innospk.com In contemporary research, these compounds are pivotal in the development of pharmaceuticals, agrochemicals, dyes, and advanced materials. Their rigid backbone and well-defined substitution patterns provide a reliable scaffold for designing complex molecular architectures.
Significance of Halogenation, Methylation, and Nitration in Aromatic Systems
The functionalization of aromatic rings through halogenation, methylation, and nitration introduces specific electronic and steric effects that are fundamental to synthetic strategy and molecular design.
Halogenation (the introduction of a halogen atom, such as fluorine) imparts significant changes in a molecule's properties. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect, which can increase the acidity of nearby functional groups. testbook.com It can also participate in hydrogen bonding and alter the metabolic stability and lipophilicity of a molecule, making it a highly valuable tool in medicinal chemistry. nih.govnumberanalytics.com
Nitration , the introduction of a nitro group (-NO₂), is one of the most significant reactions in aromatic chemistry. The nitro group is a very strong electron-withdrawing group, both by induction and resonance. quora.com This deactivates the aromatic ring towards further electrophilic substitution and significantly increases the acidity of a benzoic acid. quora.com Furthermore, the nitro group is a versatile functional handle that can be readily reduced to an amino group, providing a gateway to a wide range of other derivatives. chemicalbook.com
Positioning of 2-Fluoro-4-methyl-6-nitrobenzoic Acid within Aromatic Chemistry Research
This compound is a polysubstituted aromatic compound that embodies the principles of functional group synergy. It features a fluorine atom and a nitro group, both powerful electron-withdrawing substituents, positioned ortho to the carboxylic acid. This specific arrangement suggests a high degree of acidity due to the "ortho effect," where steric hindrance forces the carboxyl group out of the plane of the benzene (B151609) ring, minimizing resonance with the ring and enhancing its proton-donating ability. wikipedia.orgstackexchange.com The additional methyl group at the 4-position further modulates the electronic landscape of the ring.
Despite its interesting structure, specific experimental data for this compound is not widely available in published scientific literature. Its isomers, such as 2-fluoro-6-nitrobenzoic acid and 2-methyl-6-nitrobenzoic acid, are recognized as valuable intermediates in organic synthesis. innospk.comsigmaaldrich.com Therefore, this compound represents an under-investigated compound that holds potential as a specialized building block for creating complex molecules with tailored properties, particularly in pharmaceutical and materials science research.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-methyl-6-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-2-5(9)7(8(11)12)6(3-4)10(13)14/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBLANBCTDNHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties
Detailed experimental data for 2-Fluoro-4-methyl-6-nitrobenzoic acid are not readily found in scientific databases. However, its properties can be predicted based on the known characteristics of its structural isomers and related compounds. The presence of two ortho substituents (fluoro and nitro) is expected to significantly influence its acidity and conformation.
Interactive Data Table: Predicted and Comparative Properties
| Property | Value for this compound | Comparative Data |
| Molecular Formula | C₈H₆FNO₄ | C₈H₆FNO₄ |
| Molecular Weight | 199.14 g/mol | 199.14 g/mol |
| Appearance | Predicted: Crystalline solid | 2-Methyl-6-nitrobenzoic acid: Solid sigmaaldrich.com |
| Melting Point | Not available | 2-Methyl-6-nitrobenzoic acid: 153-157 °C sigmaaldrich.com |
| Boiling Point | Not available | 2-Fluoro-6-nitrobenzoic acid: 344.2 °C hsppharma.com |
| Acidity (pKa) | Predicted: < 2.17 | o-Nitrobenzoic acid: 2.17 quora.com |
| Density | Not available | 2-Fluoro-6-nitrobenzoic acid: 1.568 g/cm³ hsppharma.com |
Note: Predicted values are based on theoretical calculations and comparisons with structurally similar compounds. Comparative data is for related isomers and is provided for context.
Synthesis and Reactivity
Plausible Synthetic Pathways
While a specific, documented synthesis for 2-Fluoro-4-methyl-6-nitrobenzoic acid is not available in the reviewed literature, a plausible route can be proposed based on standard organic transformations. A likely strategy would involve the multi-step modification of a simpler starting material. One potential pathway could begin with the nitration of 3-fluoro-5-methylaniline, followed by a Sandmeyer reaction to install the carboxylic acid, and a final nitration step.
Alternatively, a more direct approach might involve the oxidation of a corresponding toluene (B28343) derivative, 2-fluoro-4-methyl-6-nitrotoluene. The oxidation of a methyl group on a benzene (B151609) ring to a carboxylic acid is a common transformation, often achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. chemicalbook.comchemicalbook.com
Chemical Reactivity and the Ortho Effect
The reactivity of this compound is dominated by the interplay of its three distinct substituents on the aromatic ring.
Acidity : The compound is expected to be a strong acid. The presence of two electron-withdrawing groups (-F and -NO₂) at the ortho positions (positions 2 and 6) creates a significant "ortho effect." testbook.com This effect arises from a combination of electronic withdrawal and steric hindrance, which forces the carboxylic acid group (-COOH) to twist out of the plane of the aromatic ring. wikipedia.org This steric inhibition of resonance increases the acidity of the proton on the carboxyl group, making the compound significantly more acidic than benzoic acid itself. wikipedia.orgstackexchange.com
Carboxylic Acid Reactions : The carboxylic acid group can undergo typical reactions such as esterification and amidation. However, the steric hindrance from the adjacent fluorine and nitro groups may reduce the reaction rates compared to less substituted benzoic acids. nih.gov Converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) could facilitate subsequent reactions. google.com
Aromatic Ring Reactivity : The benzene ring is heavily deactivated by the potent electron-withdrawing nitro and fluoro groups, making further electrophilic aromatic substitution reactions very difficult. Nucleophilic aromatic substitution, where a nucleophile replaces one of the substituents (most likely the fluorine or nitro group), might be possible under specific conditions, a reaction pathway noted for other fluoronitrobenzoic acids.
Spectroscopic and Crystallographic Data
Strategies for Aromatic Carboxylic Acid Synthesis
The synthesis of this compound involves the careful introduction and manipulation of three distinct functional groups on a benzene ring: a carboxyl group, a fluorine atom, and a nitro group, in a specific substitution pattern. The primary strategies to achieve this molecular architecture can be broadly categorized into the oxidation of a pre-functionalized aromatic precursor, nitration of a substituted benzoic acid, and fluorination at a key step.
Oxidation of Methyl-Substituted Aromatic Precursors for this compound
A common and effective method for the synthesis of aromatic carboxylic acids is the oxidation of a methyl group on a substituted toluene (B28343). researchgate.netnih.gov In the context of this compound, the logical precursor would be 2-fluoro-4-methyl-6-nitrotoluene. The oxidation of the methyl group to a carboxylic acid is a powerful transformation.
Various oxidizing agents can be employed for this purpose, with potassium permanganate (B83412) (KMnO4) being a classic and potent choice. acs.orgsciencemadness.org The reaction is typically carried out in an aqueous medium, often under basic conditions, followed by acidification to yield the carboxylic acid. chemicalbook.com The presence of both a fluorine atom and a nitro group on the aromatic ring can influence the reactivity of the methyl group. The nitro group, being strongly electron-withdrawing, can make the methyl group more susceptible to oxidation.
Theoretical studies, such as those using Density Functional Theory (DFT), have been conducted to understand the complex mechanisms of permanganate oxidation of nitrotoluene derivatives. researchgate.netnih.govresearchgate.net These studies indicate a competition between the oxidation of the methyl group and the aromatic ring itself. nih.gov Reaction conditions, therefore, need to be carefully controlled to favor the desired oxidation of the methyl group and maximize the yield of the carboxylic acid.
Another approach involves the use of other oxidizing agents like chromium trioxide in the presence of periodic acid. chemicalbook.com For instance, the oxidation of 2-fluoro-4-nitrotoluene (B45272) to 2-fluoro-4-nitrobenzoic acid has been reported with this reagent in acetonitrile (B52724), proceeding with an exothermic reaction. chemicalbook.com
The table below summarizes findings for the oxidation of related nitrotoluene precursors.
| Precursor | Oxidizing Agent(s) | Solvent | Conditions | Product | Yield | Reference |
| 2-Fluoro-4-nitrotoluene | KMnO4, NaOH | Water | 95 °C, 10 h | 2-Fluoro-4-nitrobenzoic acid | 73.7% | chemicalbook.com |
| 2-Fluoro-4-nitrotoluene | CrO3, Periodic Acid | Acetonitrile | 1 h | 2-Fluoro-4-nitrobenzoic acid | 81% | chemicalbook.com |
| 4-Halo-2-nitrotoluenes | Tetrabutylammonium (B224687) permanganate (TBAP) | Pyridine | 60 °C (controlled feed) | 4-Halo-2-nitrobenzoic acids | Excellent | acs.org |
This table presents data for the oxidation of precursors structurally related to 2-fluoro-4-methyl-6-nitrotoluene, as direct data for the target precursor was not available in the provided sources.
Nitration of Fluorinated Benzoic Acid Derivatives
An alternative synthetic route involves the introduction of the nitro group at a later stage, specifically through the electrophilic nitration of a fluorinated benzoic acid derivative. youtube.comstackexchange.com The starting material for the synthesis of this compound via this method would be 2-fluoro-4-methylbenzoic acid.
The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. youtube.com The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. In 2-fluoro-4-methylbenzoic acid, the carboxyl group is a meta-director and deactivating, while the fluorine atom and the methyl group are ortho-, para-directors. The interplay of these directing effects determines the position of the incoming nitro group. The steric hindrance from the existing substituents also plays a crucial role in the regioselectivity.
The nitration of benzoic acid itself predominantly yields the meta-nitro isomer due to the deactivating nature of the carboxylic acid group. youtube.com However, the presence of an activating methyl group and a weakly activating fluorine atom complicates the prediction for 2-fluoro-4-methylbenzoic acid. Research on the regioselective nitration of 3-fluoro-2-substituted benzoic acids highlights the complexities in predicting the final product distribution. novartis.com
Fluorination Approaches in Benzoic Acid Synthesis
Introducing the fluorine atom onto the aromatic ring is another key aspect of the synthesis. This can be achieved through various fluorination methods. One common strategy is nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For instance, a chloro or nitro group can be displaced by a fluoride (B91410) ion. A patent describes the synthesis of 2-fluoro-3-nitrobenzoic acid starting from 2-chloro-3-nitrotoluene, which undergoes a chloro-fluoro exchange reaction using a fluorinating agent like potassium fluoride. google.com This approach could be adapted for the synthesis of this compound, potentially starting from 2-chloro-4-methyl-6-nitrobenzoic acid or a precursor thereof.
Another method is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, derived from a corresponding aniline. While a classic method, it may have limitations in terms of yield and substrate scope.
More modern approaches involve the use of specialized fluorinating reagents. For example, the synthesis of 2-fluorobenzoic acids has been achieved through the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts. arkat-usa.org
Regioselectivity and Stereochemical Considerations in the Synthesis of this compound
The synthesis of a polysubstituted benzene derivative like this compound requires careful consideration of regioselectivity at each synthetic step. chemicalbook.com The relative positions of the fluoro, methyl, and nitro groups around the benzoic acid core are critical.
When starting with the oxidation of 2-fluoro-4-methyl-6-nitrotoluene, the regiochemistry is pre-determined by the starting material. The challenge then lies in the selective oxidation of the methyl group without affecting the other parts of the molecule.
In the case of nitrating 2-fluoro-4-methylbenzoic acid, the directing effects of the existing substituents are paramount. The carboxyl group directs incoming electrophiles to the meta position (positions 3 and 5), while the fluorine and methyl groups direct to their ortho and para positions. For 2-fluoro-4-methylbenzoic acid, the positions ortho to fluorine are 1 and 3, and para is position 5. The positions ortho to the methyl group are 3 and 5, and para is position 1. The position for the incoming nitro group to form the desired this compound is position 6. The directing effects and steric hindrance must align to favor this specific isomer. The nitration of deactivated benzene derivatives can be challenging and may require forcing conditions, which can sometimes lead to a mixture of products. frontiersin.org
Stereochemical considerations are not a factor in the final aromatic product as it is achiral. However, if any chiral reagents or catalysts were used in the synthetic process, their influence on the reaction pathway would need to be assessed.
Emerging Synthetic Routes and Industrial Scale-Up Considerations
The development of efficient, safe, and cost-effective synthetic routes is crucial for the industrial production of specialty chemicals like this compound.
Comparison of Conventional and Novel Synthetic Protocols for this compound
Conventional methods for the synthesis of related compounds often rely on classical reactions such as permanganate oxidation and nitration with mixed acids. researchgate.netnih.govacs.orgchemicalbook.comyoutube.com While effective, these methods can present challenges on an industrial scale, including the use of harsh reagents, the generation of significant waste (e.g., manganese dioxide from permanganate oxidations), and potential safety hazards associated with strong acids and exothermic reactions. acs.orgsciencemadness.org
Novel synthetic protocols aim to address these limitations. For instance, the use of phase-transfer catalysts, such as tetrabutylammonium bromide, in oxidation reactions can improve efficiency and allow for milder reaction conditions. chemicalbook.com The development of more selective and environmentally benign oxidizing agents is an ongoing area of research.
In the realm of nitration, recent studies have explored co-acid-free nitration of aromatics in aqueous nitric acid, which offers a greener alternative to the traditional mixed-acid system. frontiersin.orgfrontiersin.org These methods aim to improve regioselectivity and reduce the environmental impact.
For fluorination, the transition from classical methods like the Balz-Schiemann reaction to catalytic nucleophilic fluorination represents a significant advancement. A patent for the synthesis of the related 2-fluoro-3-nitrobenzoic acid highlights a multi-step route starting from 2-methyl-6-nitroaniline, involving diazotization, chlorination, a chloro-fluoro exchange, and finally oxidation, which is claimed to be suitable for industrial production with high yield and lower cost. google.com
The table below provides a conceptual comparison of conventional and novel approaches that could be applied to the synthesis of this compound.
| Synthetic Step | Conventional Protocol | Novel Protocol | Advantages of Novel Protocol | Potential Challenges |
| Oxidation | KMnO4 in basic solution acs.orgchemicalbook.com | Catalytic oxidation with O2; Use of phase-transfer catalysts chemicalbook.com | Milder conditions, less waste, higher selectivity. | Catalyst cost and stability. |
| Nitration | HNO3/H2SO4 (mixed acid) youtube.com | Co-acid-free nitration in aqueous HNO3 frontiersin.orgfrontiersin.org | Greener, improved safety, potentially higher regioselectivity. | Substrate scope and reactivity of deactivated systems. |
| Fluorination | Balz-Schiemann reaction | Catalytic nucleophilic fluorination (e.g., chloro-fluoro exchange) google.com | Higher yields, broader substrate scope, milder conditions. | Availability and cost of specialized catalysts and reagents. |
Ultimately, the choice of synthetic route for this compound on an industrial scale will depend on a careful evaluation of factors such as raw material cost and availability, reaction efficiency and selectivity, process safety, and environmental impact.
Process Optimization for High-Yield Production of this compound
The selection of an appropriate oxidant is a critical factor influencing the yield and purity of the final product. While strong oxidizing agents can effectively convert the methyl group, they may also lead to undesirable side reactions, including the potential for over-oxidation or degradation of the aromatic ring, which is activated by the fluorine and nitro groups.
Detailed research into the oxidation of structurally similar nitrotoluenes provides valuable insights into potential optimization strategies for this compound. For instance, studies on the oxidation of 2-fluoro-4-nitrotoluene have demonstrated varied success with different reagents. The use of potassium permanganate (KMnO4) in an alkaline solution, followed by acidification, has been reported to yield 2-fluoro-4-nitrobenzoic acid at 73.7%. chemicalbook.com A different approach utilizing a combination of chromium(VI) oxide and periodic acid in acetonitrile resulted in a higher yield of 81%. chemicalbook.com
Furthermore, a German patent outlines a method for the oxidation of nitrofluorotoluenes using aqueous nitric acid at elevated temperatures (190-200°C) and pressures, achieving yields as high as 78%. google.com This method is particularly relevant for industrial applications due to the relatively low cost of nitric acid. However, the harsh reaction conditions necessitate specialized equipment to handle the high pressures and corrosive environment.
Catalytic oxidation methods present a more environmentally benign and efficient alternative. For example, the aerobic oxidation of p-nitrotoluene to p-nitrobenzoic acid has been effectively catalyzed by a system of manganese dioxide (MnO2) and N-hydroxyphthalimide (NHPI), achieving an isolated yield of 89% under relatively mild conditions (110°C and 0.4 MPa of oxygen). researchgate.net Similarly, the oxidation of o-nitrotoluene using a manganese dioxide and ruthenium tetroxide (MnO2/RuO4) catalyst system in the presence of oxygen has been explored. google.com These catalytic systems often require careful optimization of catalyst loading, solvent, temperature, and oxygen pressure to maximize yield and minimize reaction time.
The following data tables summarize the findings from various studies on the oxidation of substituted nitrotoluenes, which can inform the process optimization for the synthesis of this compound.
Table 1: Comparison of Oxidation Methods for Structurally Related Nitrotoluenes
| Precursor | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
| 2-Fluoro-4-nitrotoluene | Potassium Permanganate | Tetrabutylammonium bromide | Water/NaOH | 95 | Atmospheric | 73.7 | chemicalbook.com |
| 2-Fluoro-4-nitrotoluene | Chromium(VI) oxide / Periodic acid | - | Acetonitrile | Not specified | Atmospheric | 81 | chemicalbook.com |
| Nitrofluorotoluenes | Nitric Acid | - | Water | 190-200 | Elevated | 78 | google.com |
| p-Nitrotoluene | Oxygen | MnO2 / NHPI | Not specified | 110 | 0.4 MPa | 89 | researchgate.net |
| o-Nitrotoluene | Oxygen | MnO2 / RuO4 | Methanol or Ethanol | 100-150 | 0.1-2 MPa | Not specified | google.com |
Table 2: Detailed Research Findings on the Oxidation of 2-Fluoro-4-nitrotoluene
| Oxidizing System | Molar Ratio (Oxidant:Substrate) | Reaction Time (h) | Key Observations | Yield (%) | Reference |
| KMnO4 / NaOH | 2.5:1 | 10 | Staged addition of KMnO4 required. | 73.7 | chemicalbook.com |
| CrO3 / HIO4 | 0.75:1 (CrO3) | 1 | Immediate exothermic reaction observed. | 81 | chemicalbook.com |
These findings underscore that a systematic evaluation of different oxidants, catalysts, and reaction parameters is crucial for developing a high-yield production process for this compound. While direct optimization data for the specific target molecule is limited in publicly available literature, the analogous systems provide a strong foundation for process development and scale-up.
An exploration of the chemical reactivity and transformation pathways of this compound reveals a versatile scaffold for synthetic chemistry. The molecule's reactivity is governed by the interplay of its three key functional groups: the carboxylic acid, the nitro group, and the fluorine atom. Each of these sites offers distinct opportunities for chemical modification, enabling the synthesis of a diverse array of derivatives.
Computational and Theoretical Investigations of 2 Fluoro 4 Methyl 6 Nitrobenzoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 2-Fluoro-4-methyl-6-nitrobenzoic acid, these methods would provide deep insights into its stability, reactivity, and spectroscopic characteristics, governed by the interplay of its functional groups: the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups, the electron-donating methyl (-CH₃) group, and the acidic carboxylic acid (-COOH) group, all attached to a benzene (B151609) ring.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, analysis of the HOMO and LUMO would show how the electron density is distributed and indicate the likely sites for nucleophilic and electrophilic attack.
Hypothetical Data from Molecular Orbital Analysis
| Parameter | Description | Hypothetical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.5 |
This table is illustrative and does not represent experimentally verified data for this compound.
An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The map uses a color spectrum where red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, an ESP map would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, and positive potential near the acidic hydrogen of the carboxyl group.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time, providing insights into its conformational flexibility and behavior in different environments (e.g., in a solvent). An MD simulation for this compound could explore the rotational freedom of the carboxylic acid and nitro groups, revealing the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its ability to interact with biological targets or other reactants.
Prediction of Reaction Mechanisms and Pathways
Theoretical methods, particularly DFT, can be used to model chemical reactions and predict their mechanisms. By calculating the energies of reactants, transition states, and products, computational chemists can map out the most likely reaction pathways. For this compound, these methods could be used to predict the outcomes of various organic reactions, such as the esterification of the carboxylic acid or nucleophilic aromatic substitution. These predictions help in designing synthetic routes and understanding the underlying factors that control reaction outcomes.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or other properties. While specific QSAR studies for this compound are not documented, QSAR models are frequently developed for classes of related compounds, such as substituted nitroaromatics and benzoic acid derivatives. nih.govnih.gov
These studies correlate physicochemical descriptors (like hydrophobicity, electronic properties, and steric parameters) with a measured activity, such as toxicity or enzyme inhibition. nih.gov For instance, QSAR studies on nitroaromatic compounds have been used to predict their toxicity based on descriptors like the energy of the LUMO (ELUMO) and the octanol-water partition coefficient (logP). nih.gov Such models are valuable for predicting the properties of new compounds and for guiding the design of molecules with desired activities while minimizing undesirable effects.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Trifluoromethyl-4-nitrophenol |
| Benzoylaminobenzoic acid derivatives |
| Nitroaromatic compounds |
| Substituted anilines |
| Substituted phenols |
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 2-Fluoro-4-methyl-6-nitrobenzoic acid with high yield and purity?
- Methodological Answer : The synthesis typically involves nitration and fluorination steps on a substituted benzoic acid precursor. For example, nucleophilic aromatic substitution (SNAr) reactions using fluorinating agents (e.g., KF or CsF) under anhydrous conditions at 80–120°C can introduce fluorine. Nitration can be achieved via mixed acid (HNO₃/H₂SO₄) at 0–5°C to control regioselectivity .
- Critical Parameters :
- Solvent choice (e.g., DMF or DMSO for SNAr, acetic acid for nitration).
- Temperature control to avoid byproducts (e.g., over-nitration).
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹H NMR : Expect signals for aromatic protons (δ 7.5–8.5 ppm), methyl group (δ 2.5–3.0 ppm), and carboxylic acid (broad peak δ 10–13 ppm).
- ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm), nitro group deshields adjacent carbons (δ 140–150 ppm) .
- Mass Spectrometry : Electron ionization (EI-MS) should show molecular ion peaks at m/z 213 (C₈H₆FNO₄) and fragmentation patterns consistent with nitro and fluorine substituents .
- FT-IR : Bands at ~1700 cm⁻¹ (C=O stretch), 1530–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretch), and 1250–1100 cm⁻¹ (C-F stretch) .
Q. What purification strategies are recommended to isolate this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use ethanol/water (3:1) to exploit solubility differences.
- HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) gradient for high-purity isolation.
- TLC Monitoring : Silica gel plates with UV visualization (Rf ~0.3 in ethyl acetate/hexane 1:2) .
Advanced Research Questions
Q. How should researchers resolve conflicting spectral data during structural elucidation of this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental data with computational predictions (DFT for NMR shifts ; Gaussian for IR vibrations).
- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex splitting patterns.
- X-ray Crystallography : Resolve ambiguities in regiochemistry or substituent orientation .
Q. What mechanistic insights explain the reactivity of the nitro group in fluorinated benzoic acid derivatives under reducing conditions?
- Methodological Answer :
- Catalytic Hydrogenation : Pd/C or Raney Ni in ethanol reduces nitro to amine, but fluorine substituents may hinder reactivity due to electron-withdrawing effects.
- Kinetic Studies : Monitor reaction progress via in situ FT-IR or HPLC to identify intermediates (e.g., hydroxylamine).
- Computational Modeling : Use DFT (B3LYP/6-31G*) to compare activation barriers for nitro reduction in ortho/meta/para-substituted analogs .
Q. How does the stability of this compound vary under different storage and reaction conditions?
- Methodological Answer :
- Thermal Stability : TGA/DSC analysis shows decomposition >200°C. Store at 2–8°C in amber glass to prevent photodegradation .
- pH Sensitivity : Carboxylic acid group protonation (pKa ~2.5) affects solubility; avoid basic conditions to prevent esterification.
- Incompatibilities : Reacts with strong oxidizers (e.g., peroxides) to release NOx gases; conduct reactions in fume hoods with local exhaust .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
